molecular formula C9H6OS B3062755 2H-1-Benzopyran-2-thione CAS No. 3986-98-9

2H-1-Benzopyran-2-thione

Cat. No.: B3062755
CAS No.: 3986-98-9
M. Wt: 162.21 g/mol
InChI Key: FRZDLTCXOSFHJC-UHFFFAOYSA-N
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Description

“PMID30074415-Compound-20” is a small molecular drug developed by METASIGNAL THERAPEUTICS INC. The compound has a molecular formula of C9H6OS and a molecular weight of 162.21. It is known for its role as a carbonic anhydrase inhibitor, specifically targeting mammalian isoforms I-XIV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID30074415-Compound-20” involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary to METASIGNAL THERAPEUTICS INC. general methods for synthesizing similar compounds typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of “PMID30074415-Compound-20” would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: “PMID30074415-Compound-20” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

“PMID30074415-Compound-20” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID30074415-Compound-20” involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can alter cellular processes and metabolic pathways, leading to therapeutic effects. The molecular targets include specific isoforms of carbonic anhydrase, and the pathways involved are related to pH regulation and ion transport .

Comparison with Similar Compounds

“PMID30074415-Compound-20” is unique in its specific inhibition of multiple carbonic anhydrase isoforms. Similar compounds include:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

    Methazolamide: Another inhibitor with similar applications but different pharmacokinetic properties.

    Dorzolamide: Used in ophthalmic solutions for reducing intraocular pressure.

The uniqueness of “PMID30074415-Compound-20” lies in its broader inhibition spectrum and potential for treating a wider range of conditions .

Properties

CAS No.

3986-98-9

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

chromene-2-thione

InChI

InChI=1S/C9H6OS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H

InChI Key

FRZDLTCXOSFHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)O2

Key on ui other cas no.

3986-98-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of S-phenyl thiocinnamate (14.0 g, 58.25 mmol) and aluminum chloride (39 g) was stirred and heated at 85° C. for 3 hours. The hot reaction mixture was poured carefully over ice, then was extracted with ethyl acetate (3×300 mL), washed with brine (200 mL), dried (MgSO4) and was concentrated. The residue was recrystallized from hexane-ethyl acetate to afford 5.2 g (52%) of the desired product as pale yellow crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Yield
52%

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